molecular formula C20H40O2 B153602 Methyl 10-methyloctadecanoate CAS No. 2490-19-9

Methyl 10-methyloctadecanoate

Cat. No.: B153602
CAS No.: 2490-19-9
M. Wt: 312.5 g/mol
InChI Key: ATERKICZYCBQCQ-UHFFFAOYSA-N
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Description

Methyl 10-methyloctadecanoate, also known as Methyl tuberculostearate or Tuberculostearic acid methyl ester, is a branched fatty acid methyl ester. It is a derivative of octadecanoic acid, specifically modified with a methyl group at the 10th carbon position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10-methyloctadecanoate can be synthesized through the esterification of 10-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

10-methyloctadecanoic acid+methanolMethyl 10-methyloctadecanoate+water\text{10-methyloctadecanoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 10-methyloctadecanoic acid+methanol→Methyl 10-methyloctadecanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 10-methyloctadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Methyl 10-methyloctadecanoate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 10-methyloctadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. The compound may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical processes .

Comparison with Similar Compounds

    Methyl stearate: A straight-chain fatty acid methyl ester with similar physical properties but lacks the branched structure.

    Methyl 10-undecenoate: An unsaturated fatty acid methyl ester with a double bond at the 10th carbon position.

    Methyl 10-hydroxyundecanoate: A hydroxylated derivative with different reactivity and applications.

Uniqueness: Methyl 10-methyloctadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 10-methyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATERKICZYCBQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339160
Record name Methyl 10-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490-19-9
Record name Methyl 10-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of Methyl 10-methyloctadecanoate?

A1: While the abstract doesn't provide spectroscopic data, we can infer some structural information. This compound is the methyl ester of 10-methyloctadecanoic acid. This means it has a long hydrocarbon chain (18 carbons) with a methyl group branching off the 10th carbon. The molecular formula for this compound is C20H40O2, and its molecular weight is 312.53 g/mol.

Q2: What does the research tell us about the synthesis of this compound?

A2: The research paper focuses on synthesizing a racemic mixture of 10-methyloctadecanoic acid []. While the abstract doesn't detail the exact steps, it mentions "methyl substituted unsaturated C18 ester intermediates." This suggests the synthesis likely involves reactions with methyl-substituted unsaturated esters containing 18 carbons, ultimately leading to the final product.

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